3-(Tert-butoxy)azetidine hydrochloride
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Overview
Description
3-(Tert-butoxy)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The tert-butoxy group attached to the azetidine ring further modifies its chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
3-(Tert-butoxy)azetidine hydrochloride is primarily used as a building block in the synthesis of polyamines . Polyamines are organic compounds having two or more primary amino groups. They play a crucial role in cell growth and proliferation, and are involved in a variety of biological processes.
Mode of Action
The compound participates in anionic and cationic ring-opening polymerization to produce polyamines . This process involves the breaking of the azetidine ring, followed by the addition of monomers to form a polymer chain. The resulting polymers have a variety of structures, including branched and linear forms .
Biochemical Pathways
The polymerization of this compound affects various biochemical pathways. The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Result of Action
The polymerization of this compound results in the formation of polyamines with various structures . These polymers have numerous applications, such as in the creation of antibacterial and antimicrobial coatings, and in CO2 adsorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)azetidine hydrochloride typically involves the following steps:
Formation of Azetidine Ring:
Introduction of Tert-butoxy Group: The tert-butoxy group can be introduced through nucleophilic substitution reactions, where a suitable tert-butylating agent reacts with the azetidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can produce various functionalized azetidines.
Scientific Research Applications
3-(Tert-butoxy)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in organic synthesis and medicinal chemistry.
Uniqueness
3-(Tert-butoxy)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. The presence of the tert-butoxy group further enhances its utility in various chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQCDRPWGBFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-32-6 |
Source
|
Record name | 3-(tert-butoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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